N-Methyl-N-[2-(methylamino)ethyl]propanamide
Description
N-Methyl-N-(2-(methylamino)ethyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propionamide group attached to a methyl-substituted ethylamine chain
Properties
CAS No. |
626255-73-0 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]propanamide |
InChI |
InChI=1S/C7H16N2O/c1-4-7(10)9(3)6-5-8-2/h8H,4-6H2,1-3H3 |
InChI Key |
AUCZYUIGCSQWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-(methylamino)ethyl)propionamide can be synthesized through the reaction of N-methylpropionamide with methylamine. The reaction typically involves the use of anhydrous conditions to prevent the formation of by-products. The process can be summarized as follows:
Reactants: N-methylpropionamide and methylamine.
Conditions: Anhydrous environment, typically using a solvent like xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-(methylamino)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Methylamine derivatives.
Substitution: Various substituted amides depending on the reagents used
Scientific Research Applications
The applications of N-Methyl-N-[2-(methylamino)ethyl]propanamide in scientific research are varied, spanning chemistry, antimicrobial activity, antitumor activity, and receptor modulation. The compound is used as a reagent in organic synthesis. Studies and investigations reveal its potential in modulating immune responses and affecting pain pathways.
Key Mechanisms
- Receptor Modulation this compound is hypothesized to interact with opioid receptors, influencing analgesic responses and pain pathways.
- Proteasome Inhibition Related compounds have demonstrated potential in inhibiting proteasome activity, which is important in regulating protein degradation in cells, thereby influencing cellular responses to inflammation and stress.
Antimicrobial Activity
Derivatives of propanamide compounds exhibit antibacterial and antifungal properties. Related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from mg/mL against pathogens like E. coli and S. aureus.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2-Methyl-N-[2-(methylamino)ethyl]propanamide | TBD | TBD |
| Compound A | 0.0048 | E. coli, B. mycoides |
| Compound B | 0.0195 | C. albicans |
Antitumor Activity
Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the amide structure can enhance antitumor efficacy.
| Cell Line | IC50 (µg/mL) | Compound Tested |
|---|---|---|
| A-431 | <1 | 2-Methyl-N-[2-(methylamino)ethyl]propanamide |
| HT29 | <1 | 2-Methyl-N-[2-(methylamino)ethyl]propanamide |
Case Studies
- Opioid Receptor Activation: A study explored the activation of μ and κ-opioid receptors by synthetic opioids similar to this compound. Results indicated varied receptor affinity and activation profiles, suggesting potential for pain management applications.
- Immunoproteasome Inhibition: Another investigation focused on immunoproteasome inhibition profiles relevant to autoimmune disorders, revealing that compounds with similar structures could effectively modulate immune responses.
Comparative Analysis
When compared to other propanamide derivatives, this compound shows properties that may enhance its therapeutic potential:
| Property | 2-Methyl-N-[...] | Other Derivative A | Other Derivative B |
|---|---|---|---|
| Antimicrobial Activity | Moderate | High | Low |
| Cytotoxicity | Moderate | High | Moderate |
| Opioid Receptor Affinity | High | Moderate | Low |
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylpropionamide: Similar in structure but lacks the additional methylamino group.
N,N-Dimethylpropionamide: Contains two methyl groups attached to the nitrogen atom.
N-Methylacetamide: Similar amide structure but with an acetamide group instead of a propionamide group.
Uniqueness
N-Methyl-N-(2-(methylamino)ethyl)propionamide is unique due to the presence of both a methylamino and a propionamide group, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
N-Methyl-N-[2-(methylamino)ethyl]propanamide, also known as 2-methyl-N-[2-(methylamino)ethyl]propanamide, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CC(C)C(=O)NCCNC
- InChIKey : DGOQYVFBDLQXJE-UHFFFAOYSA-N
The compound features a propanamide backbone with a methyl group and a 2-(methylamino)ethyl substituent, contributing to its unique chemical properties and biological activities .
This compound acts as a ligand that interacts with specific proteins or enzymes in biological systems. This interaction can modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects. The compound's ability to bind to different molecular targets highlights its versatility in pharmacological applications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens. Its efficacy is attributed to its structural features, which may enhance its ability to penetrate microbial cell membranes .
- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits. In vitro studies have indicated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antifungal Activity : Some investigations have shown that this compound possesses antifungal properties, making it a candidate for further research in treating fungal infections .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylpropionamide | Similar amide structure | Lacks the methylamino group |
| N,N-Dimethylpropionamide | Contains two methyl groups on nitrogen | Common solvent in organic synthesis |
| N-Ethyl-N-[2-(methylamino)ethyl]propanamide | Ethyl group instead of methyl | Potentially different solubility and reactivity |
The presence of both a methylamino and a propanamide group in this compound enhances its reactivity and biological activity compared to its analogs .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 75 µg/mL for Bacillus subtilis to 150 µg/mL for Pseudomonas aeruginosa, indicating moderate activity against these pathogens .
- Neuroprotective Studies : In research involving PC12 cells, the compound demonstrated significant neuroprotective effects against HO-induced damage. The results showed a reduction in cell death by approximately 53% compared to controls, suggesting potential applications in neurodegenerative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
